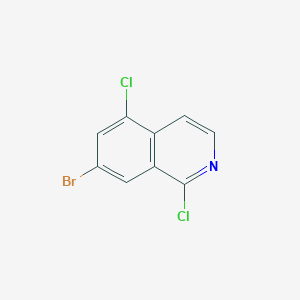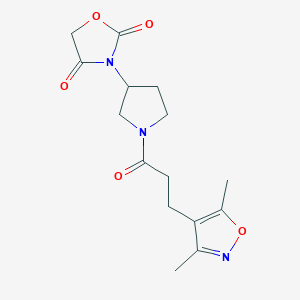
2-(1,3-dimethyl-1H-pyrazol-4-yl)quinoline-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(1,3-dimethyl-1H-pyrazol-4-yl)quinoline-4-carboxylic acid” is a unique chemical compound with the molecular formula C15H13N3O2 and a molecular weight of 267.28 . It is provided by Sigma-Aldrich and Santa Cruz Biotechnology for early discovery researchers .
Molecular Structure Analysis
The SMILES string for this compound isCc1nn(C)cc1-c2cc(C(O)=O)c3ccccc3n2 . The InChI is 1S/C15H13N3O2/c1-9-12(8-18(2)17-9)14-7-11(15(19)20)10-5-3-4-6-13(10)16-14/h3-8H,1-2H3,(H,19,20) . Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 267.28 and a molecular formula of C15H13N3O2 .Wissenschaftliche Forschungsanwendungen
Cytotoxic Activity : One study focused on the synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridines, closely related to the quinoline-4-carboxylic acids. These compounds were found to have potent cytotoxic effects against several cancer cell lines, including murine leukemia, Lewis lung carcinoma, and human Jurkat leukemia cells, with some showing IC50 values less than 10 nM (Deady et al., 2003).
Fluorescence Quenching : Another research explored the reversible quenching of fluorescence from pyrazolo[3,4-b]quinoline derivatives. These compounds are known for their efficient organic fluorescent properties, suitable for light-emitting devices. The study found that their fluorescence is quenchable in the presence of protic acid, a process that is reversible (Mu et al., 2010).
Fluorescent Probes : A study on the synthesis of 2-(1-benzofuran-2-yl)-4-(1,3-benzoxazol-2-yl/1,3-benzothiazol-2-yl) quinoline derivatives demonstrated their potential as fluorescent probes. These compounds emitted green light in various solvents, indicating their suitability for use in fluorescence-based applications (Bodke et al., 2013).
Photophysics and Logic Switches : The photophysical properties of 6-amino-substituted 1,3-diphenyl-1H-pyrazolo[3,4-b]quinoline were studied, focusing on solvatochromism, acidochromism, and solid-state fluorescence. These compounds were found to be applicable as molecular logic gates, showing pH-dependent fluorescence changes (Uchacz et al., 2016).
Antimicrobial, Antimalarial, and Antitubercular Agents : Research into quinoline carboxylic acid derivatives bearing substituted pyrazole moieties revealed their potential as novel antimicrobial, antimalarial, and antitubercular agents. These compounds showed significant activity against various bacterial strains and were compared favorably with reference drugs in terms of their MIC values (Pandya et al., 2020).
Antioxidant and Antibacterial Studies : Phenolic esters and amides of 2-(1-benzofuran-2-yl) quinoline-4-carboxylic acid were synthesized and evaluated for antioxidant and antibacterial activity. Several compounds exhibited good chelating ability with Fe+2 ions and scavenging activity with DPPH free radicals, along with potent antibacterial activities (Shankerrao et al., 2013).
Eigenschaften
IUPAC Name |
2-(1,3-dimethylpyrazol-4-yl)quinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2/c1-9-12(8-18(2)17-9)14-7-11(15(19)20)10-5-3-4-6-13(10)16-14/h3-8H,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZYONTRWZUBEEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C2=NC3=CC=CC=C3C(=C2)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(2-chlorophenyl)methyl]-9-(4-ethylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
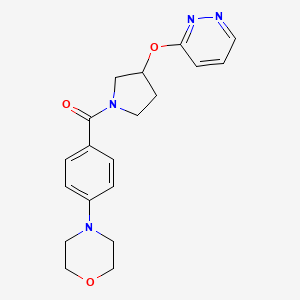
![(6-Chloroimidazo[1,2-b]pyridazin-2-yl)methyl benzoate](/img/structure/B2739251.png)
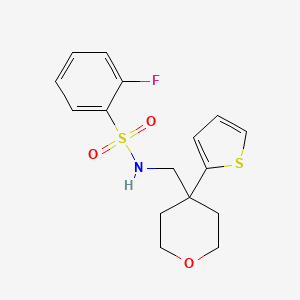
![N,N,N'-trimethyl-N'-4-piperidinyl-1,2-ethanediamine tri[(2Z)-2-butenedioate]](/img/structure/B2739254.png)
![1-[(5-Tert-butyl-2-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B2739255.png)
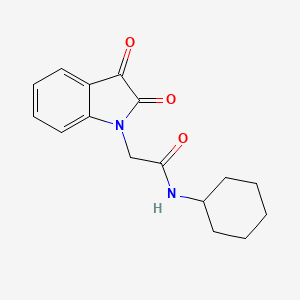
![(2E)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-3-(thiophen-3-yl)prop-2-enamide](/img/structure/B2739259.png)
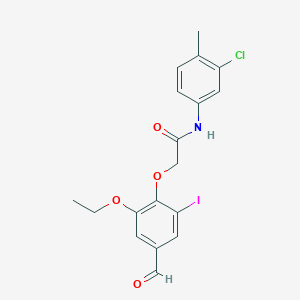

![3-(4-Tert-butylphenyl)-1-(3-fluorobenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2739266.png)
